molecular formula C3Cl3F5 B072446 1,2,2-Trichloropentafluoropropane CAS No. 1599-41-3

1,2,2-Trichloropentafluoropropane

Cat. No. B072446
CAS RN: 1599-41-3
M. Wt: 237.38 g/mol
InChI Key: SFCFZNZZFJRHSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorofluorocarbon compounds, including 1,2,2-Trichloropentafluoropropane, involves halogenation reactions where fluorine and chlorine atoms are introduced into the hydrocarbon chains. For example, compounds such as 1,1,2-Trichlorotrifluoroethane have been synthesized catalytically with selectivity at high conversions, highlighting the methods used in producing related CFCs (Ohnishi, Suzuki, & Ichikawa, 1991).

Molecular Structure Analysis

The molecular structure and conformation of chlorofluorocarbons like 1,2-dichloro-1,1,2,3,3,3-hexafluoropropane have been studied using techniques like gas-phase electron diffraction and ab initio calculations. These studies show that compounds of this class typically exhibit different conformers, with the anti and gauche forms being common (Postmyr, 1994).

Scientific Research Applications

Heterogeneous Catalytic Reactions

1,2,2-Trichloropentafluoropropane, under the guise of its isomer 1,1,2-trichloro-1,2,2-trifluoroethane (F113), has been studied for its reactions on different catalysts. In the absence of hydrogen fluoride, disproportionation and isomerization reactions occur, while the presence of hydrogen fluoride leads to fluorination, with the selectivity towards symmetric or asymmetric compounds being influenced by the catalyst's acidity (Blanchard, Wendlinger, & Canesson, 1990).

Oilseed Extractions

The compound has also been evaluated as a nonflammable, low toxicity extractant for oilseeds, showing promise for use in the analysis of oil content, free fatty acids, and total fat in full-fat and defatted soybean flakes, with minor but statistically significant differences found between solvents (Temple, 1976).

Chemical Decomposition

Research into the chemical decomposition of chlorofluorocarbons like 1,1,2-trichloro-1,2,2-trifluoroethane has shown that treatment with sodium naphthalenide can remove all halogen atoms in the form of chloride and fluoride ions, demonstrating a method for dehalogenation that could have environmental remediation applications (Oku, Kimura, & Sato, 1988).

Molecular Structure Investigation

The molecular structure of 1,1,2-trifluoro-1,2,2-trichloroethane has been investigated through electron diffraction, revealing the existence of two isomeric forms and providing valuable data on the interatomic distances and the equilibrium angle of the gauche form (Iwasaki, 1958).

Electrosynthesis Applications

The electrosynthesis of trifluoroethene and difluoroethene from 1,1,2-trichloro-1,2,2-trifluoroethane has been explored, demonstrating new possibilities for the electroreduction of CFC 113 on Pb and Cd cathodes, which could lead to applications in synthesizing various fluorinated compounds (Cabot, Centelles, Segarra, & Casado, 1997).

Safety And Hazards

Safety data sheets suggest avoiding dust formation and breathing in mist, gas, or vapours. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1,2,2-trichloro-1,1,3,3,3-pentafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl3F5/c4-1(5,2(6,7)8)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCFZNZZFJRHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166766
Record name 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,2-Trichloropentafluoropropane

CAS RN

1599-41-3
Record name 1,2,2-Trichloro-1,1,3,3,3-pentafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1599-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001599413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3,3-PENTAFLUORO-1,2,2-TRICHLOROPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3CD1M1OZR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The test procedure described in Example 2 was repeated except that the catalyst was 0.5% Pd on alumina, the reaction temperature was held to approximately 150° C. and the duration of the test was approximately 12.6 hours. The mole ratio of hydrogen to CF3CCl2CF2Cl introduced into the quartz reactor was approximately 1.09. The reaction product was collected and its composition was determined. The reaction resulted in a conversion of CF3CCl2CF2Cl of about 97.8%, with a selectivity for CF3CH═CF2 of 6.8%, for CF3CCl═CF2 of 85.4%, and for CF3CHClCF2Cl of 3.8%.
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